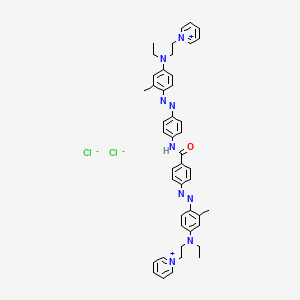
EC 420-950-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC 420-950-3 is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of azo compounds, which are known for their vivid colors and applications in various fields such as dyes, pigments, and biological markers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EC 420-950-3 typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
EC 420-950-3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.
Scientific Research Applications
EC 420-950-3 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions and as a marker in analytical chemistry.
Biology: Employed as a biological stain or marker due to its vivid color properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate or diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
Mechanism of Action
The mechanism of action of EC 420-950-3 involves its interaction with specific molecular targets and pathways. The compound’s azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins or nucleic acids. These interactions can lead to various biological effects, including changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar structural features and applications.
1-Ethyl-4-methoxycarbonylpyridinium iodide: A related compound with different functional groups and properties.
Uniqueness
EC 420-950-3 is unique due to its specific structural arrangement and the presence of multiple azo linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
163831-67-2 |
|---|---|
Molecular Formula |
C45H49Cl2N9O |
Molecular Weight |
802.849 |
IUPAC Name |
4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]-N-[4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]phenyl]benzamide;dichloride |
InChI |
InChI=1S/C45H48N9O.2ClH/c1-5-53(31-29-51-25-9-7-10-26-51)41-21-23-43(35(3)33-41)49-47-39-15-13-37(14-16-39)45(55)46-38-17-19-40(20-18-38)48-50-44-24-22-42(34-36(44)4)54(6-2)32-30-52-27-11-8-12-28-52;;/h7-28,33-34H,5-6,29-32H2,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
JHGFUDFKJBYVNE-UHFFFAOYSA-M |
SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)N(CC)CC[N+]6=CC=CC=C6)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















